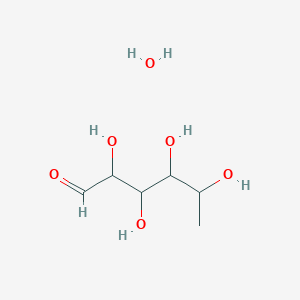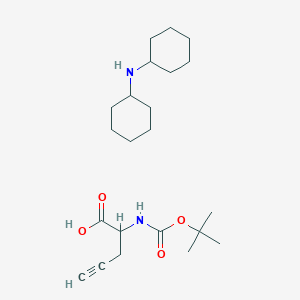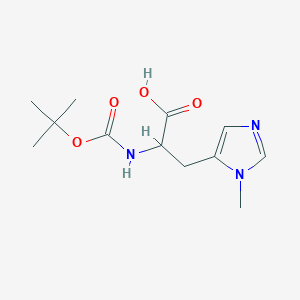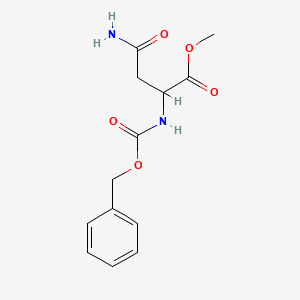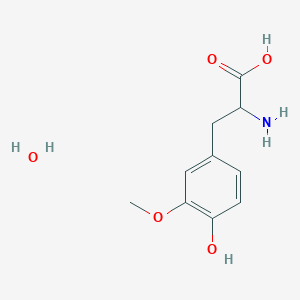
3-Methoxy-L-tyrosine Dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C10H13NO4•H2O and a molecular weight of 229.2 g/mol . It is primarily used in biochemical research, particularly in studies related to Parkinson’s disease and other neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methoxy-L-tyrosine Dihydrate can be synthesized through the methylation of L-DOPA. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl group at the 3-position of the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its dihydrate form. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: 3-Methoxy-L-tyrosine Dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound back to its parent form, L-DOPA.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-DOPA and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methoxy-L-tyrosine Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The primary mechanism of action of 3-Methoxy-L-tyrosine Dihydrate involves its conversion to 3-O-methyldopa by the enzyme catechol-O-methyltransferase (COMT). This conversion inhibits the decarboxylation of L-DOPA to dopamine, thereby modulating the levels of dopamine in the brain. This mechanism is particularly relevant in the context of Parkinson’s disease, where maintaining optimal dopamine levels is crucial for managing symptoms .
類似化合物との比較
L-DOPA: The parent compound of 3-Methoxy-L-tyrosine Dihydrate, used extensively in the treatment of Parkinson’s disease.
3,4-Dihydroxy-L-phenylalanine: Another derivative of L-DOPA with similar biochemical properties.
3-Methoxytyramine: A metabolite of dopamine with distinct pharmacological effects.
Uniqueness: this compound is unique due to its specific methylation at the 3-position, which imparts distinct biochemical properties. Unlike L-DOPA, it does not undergo decarboxylation to form dopamine directly, making it a valuable tool for studying the metabolic pathways and pharmacokinetics of L-DOPA and its derivatives .
特性
分子式 |
C10H15NO5 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2 |
InChIキー |
IDRRCKUGGXLORG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B13392330.png)
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)
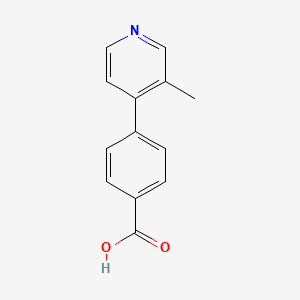
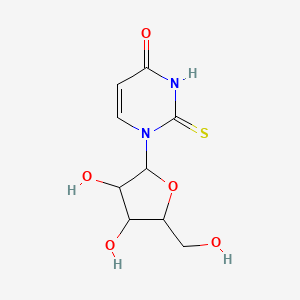

![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)

